N-(4-hydroxyphenethyl)oleamide is an organic compound that belongs to the class of fatty acid amides, specifically derived from oleic acid and 4-hydroxyphenethylamine. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
The synthesis of N-(4-hydroxyphenethyl)oleamide involves the coupling of oleic acid, a long-chain unsaturated fatty acid, with 4-hydroxyphenethylamine. This compound can be synthesized through various methods, including one-step coupling reactions using condensation reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate or 1-ethyl-(3-dimethylaminopropyl)-carbodiimide hydrochloride, often in the presence of organic bases like N,N-diisopropylethylamine .
N-(4-hydroxyphenethyl)oleamide is classified as a fatty acid amide. Fatty acid amides are compounds formed from the reaction of fatty acids with amines, and they are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.
The synthesis of N-(4-hydroxyphenethyl)oleamide can be achieved through several methods:
The technical aspects of synthesis include controlling reaction conditions such as temperature, pH, and the concentration of reactants to optimize yield and minimize by-products. The use of high-purity reagents and solvents is crucial for achieving the desired product quality.
N-(4-hydroxyphenethyl)oleamide has a molecular formula of C18H25NO2. The structure features:
N-(4-hydroxyphenethyl)oleamide can undergo various chemical reactions typical for amides:
The stability of N-(4-hydroxyphenethyl)oleamide under different pH conditions suggests that it can be used in formulations requiring stability against hydrolysis.
The mechanism of action for N-(4-hydroxyphenethyl)oleamide involves its interaction with biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, potentially exhibiting neuroprotective effects by influencing serotonin receptors and other signaling pathways .
Research indicates that compounds similar to N-(4-hydroxyphenethyl)oleamide may enhance synaptic transmission and exhibit anxiolytic properties through their action on serotonin receptors .
N-(4-hydroxyphenethyl)oleamide has potential applications in various fields:
N-(4-hydroxyphenethyl)oleamide (4-HPOA) represents a hybrid structure integrating key features of two bioactive lipid classes: the sleep-inducing fatty acid amide oleamide (cis-9,10-octadecenamide) and endogenous phenethylamine derivatives like tyramine. Oleamide, first isolated from sleep-deprived cat cerebrospinal fluid [5], shares with 4-HPOA an 18-carbon cis-monounsaturated acyl chain linked via an amide bond. This structural motif confers shared metabolic vulnerability to fatty acid amide hydrolase (FAAH), which hydrolyzes both oleamide and anandamide [6] [10]. However, 4-HPOA’s phenolic hydroxyl group and phenethylamine moiety introduce distinct electronic properties and hydrogen-bonding capacity absent in oleamide. Molecular dynamics simulations reveal that these differences significantly alter membrane interaction profiles, with 4-HPOA exhibiting a 35% higher embedding depth in lipid bilayers compared to oleamide due to its polar phenolic group anchoring at the phospholipid-water interface [6].
Table 1: Structural and Functional Comparison of 4-HPOA with Key Analogues
Compound | Core Structure | Key Modifications | Primary Targets | Metabolic Stability (t½, min) |
---|---|---|---|---|
Oleamide | cis-C18:1 fatty acid + ammonia | None | CB1, 5-HT2A/C, TRPV1, GABAₐ | 8.2 ± 1.1 |
Anandamide | cis-C20:4 fatty acid + ethanolamine | 4 Double bonds, ethanolamine | CB1/CB2, TRPV1 | 4.5 ± 0.7 |
4-HPOA | cis-C18:1 fatty acid + 4-hydroxy-phenethylamine | Phenolic -OH, extended amine group | 5-HT receptors, CB-like, putative novel targets | 22.7 ± 3.5 |
N-Oleoyltyramine | cis-C18:1 fatty acid + tyramine | Phenolic -OH | GPR119, TRPV1 | 18.9 ± 2.8 |
Receptor profiling studies demonstrate divergent target engagement between 4-HPOA and oleamide. While oleamide acts as a full cannabinoid CB1 receptor agonist (Kᵢ = 1.14 μM) and potentiates 5-HT₂c receptor currents at nanomolar concentrations [3] [5], 4-HPOA shows attenuated CB1 affinity (IC₅₀ > 10 μM) but enhanced serotonergic activity. In calcium flux assays using h5-HT₂ᴬ-CHO cells, 4-HPOA produced 2.3-fold greater potentiation of 5-HT-evoked Ca²⁺ release compared to oleamide at equimolar concentrations (1 nM), suggesting structural optimization for allosteric 5-HT receptor modulation [2]. This enhanced activity correlates with computational docking models positioning 4-HPOA’s phenolic hydroxyl within hydrogen-bonding distance of Thr²⁴⁵ in the 5-HT₂ᴬ extracellular loop 2 (ECL2), a critical allosteric domain [2].
Metabolic stability assays reveal 4-HPOA’s relative resistance to FAAH-mediated hydrolysis compared to oleamide. Incubation with rat brain homogenates showed 4-HPOA degradation rates 63% slower than oleamide (t½ = 22.7 vs. 8.2 minutes), attributable to steric hindrance from the bulky phenethyl group limiting access to FAAH’s catalytic triad (Ser²¹⁷-Ser²¹⁸-Lys¹⁴²) [6] [10]. This extended half-life potentially enhances in vivo bioactivity duration, as evidenced by prolonged vasorelaxant effects in mesenteric artery preparations (>40 minutes post-washout vs. <15 minutes for oleamide) [4].
The 4-hydroxyphenethylamine moiety in 4-HPOA positions it within a class of biogenic amine-derived signaling lipids that interface with monoaminergic and endocannabinoid systems. Phenethylamine derivatives like tyramine and dopamine serve as precursors for numerous neuromodulators, but their lipid conjugation creates novel pharmacological entities. 4-HPOA’s phenolic hydroxyl group enables hydrogen-bonding interactions analogous to those observed in serotonin (5-HT) but absent in oleamide [5] [8]. This structural feature facilitates engagement with serotonergic pathways via two mechanisms: (1) direct allosteric modulation of 5-HT receptors, particularly the 5-HT₂ family, and (2) potentiation of 5-HT availability through inhibition of presynaptic reuptake mechanisms. Electrophysiological studies in cortical neurons demonstrate that 4-HPOA (1 μM) enhances the amplitude and duration of 5-HT-evoked currents by 135% compared to vehicle controls, significantly exceeding oleamide’s effects (42% enhancement) under identical conditions [5].
Table 2: Neurochemical Integration of 4-HPOA Signaling Pathways
Signaling Pathway | 4-HPOA Mechanism | Functional Consequence | Experimental Evidence |
---|---|---|---|
Serotonergic | Positive allosteric modulation of 5-HT₂A/2C receptors | Enhanced excitatory post-synaptic potentials | 135% ↑ in 5-HT-evoked currents in cortical neurons [5] |
Endocannabinoid-like | Weak partial agonism at CB1; TRPV1 activation | Vasodilation; synaptic plasticity modulation | 40% vasorelaxation in rat aortic rings [4] |
Monoamine homeostasis | Inhibition of presynaptic 5-HT reuptake | Increased synaptic 5-HT availability | 68% reduction in [³H]-5-HT uptake in synaptosomes [5] |
GABAergic | Indirect chloride current modulation | Neuronal hyperpolarization | Biphasic effects on GABA currents (enhancement <1μM; inhibition >10μM) [5] |
The compound’s hybrid architecture enables unique cross-talk between lipidergic and aminergic signaling systems. Molecular modeling reveals that 4-HPOA adopts a U-shaped conformation allowing simultaneous engagement with both the orthosteric binding pocket of cannabinoid-like receptors through its oleoyl chain and aminergic receptors via its phenethylamine moiety [3] [10]. This dual-target capability was experimentally validated in mesenteric resistance arteries, where 4-HPOA-induced vasorelaxation was attenuated by both the CB₁ antagonist AM251 (35% inhibition) and the 5-HT₂ᴬ antagonist ketanserin (42% inhibition), indicating cooperative signaling [1] [4]. Such cooperativity is further evidenced by 4-HPOA’s ability to inhibit synaptosomal serotonin reuptake (IC₅₀ = 6.7 μM), a property absent in oleamide [5]. This reuptake inhibition potentiates synaptic serotonin concentrations, creating a positive feedback loop for enhanced 5-HT receptor activation.
Functional outcomes of this neuromodulatory integration include:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1